Compound Description: This compound was synthesized by reacting N-acetyl-2-indolinone with 3-(4-chloro)phenyl-5-chloromethyl-1,2,4-oxadiazol in the presence of potassium carbonate []. Its structure was characterized using single-crystal X-ray diffraction [].
Relevance: This compound shares the 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety with the target compound, 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide. Both compounds contain this specific oxadiazole derivative as a core structural element.
Compound Description: This compound was synthesized as part of a series of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide substituents []. This specific compound demonstrated strong antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays []. Docking studies suggested that its mechanism of action might involve binding to tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for a new class of antibiotics [].
Relevance: While not directly sharing the same core structure, both 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide and 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide belong to the broader category of heterocyclic compounds containing acetamide substituents. This structural similarity suggests they might exhibit comparable biological activities and participate in similar chemical reactions.
Compound Description: This compound is a potent and orally active CCK2 receptor antagonist []. It was developed through the optimization of a novel, achiral 1,3,4-benzotriazepine-based lead compound []. This compound exhibits nanomolar affinity for recombinant, human CCK2 receptors and high selectivity over CCK1 receptors []. It potently inhibits pentagastrin-stimulated gastric acid secretion in vivo in rats and dogs, demonstrating its effectiveness both intravenously and enterally [].
Relevance: This compound shares the 1,2,4-oxadiazol moiety with the target compound, 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide. Although the oxadiazole rings are substituted differently in each compound, their presence points to a possible shared chemical lineage or potential for similar biological activities.
Compound Description: This compound emerged as a potent hit from a virtual screen targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein []. Mechanistic studies confirmed its direct interaction with HIV-1 MA and demonstrated its antiviral activity in primary human peripheral blood mononuclear cells []. It competes with PI(4,5)P2 for MA binding, hindering new virus production []. Notably, it displays broad neutralizing activity against various group M HIV-1 isolates, making it a promising lead for anti-HIV-1 therapeutics [].
Relevance: Compound 7 and 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide share the 1,2,4-oxadiazol ring as a central structural feature. While their substitutions on this ring differ (4-fluorophenyl vs. 4-chlorophenyl), this commonality suggests potential similarities in their chemical properties and possible biological activity profiles.
Compound Description: This compound is formulated into an amorphous, bioavailable capsule composition using polyethylene glycol (PEG), vitamin E polyethylene glycol succinate, and either polyvinyl pyrrolidone (PVP) or copovidone (PVP-polyvinyl acetate) []. The formulation may include citric acid for enhanced stability and bioavailability [].
Relevance: This compound shares the 1,2,4-oxadiazol moiety with 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide. Both compounds contain this heterocyclic ring, indicating a possible structural relationship and suggesting potential shared chemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.